5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of eugenol, paraformaldehyde, and aromatic diamines. The reaction is carried out under controlled conditions, often involving heating to facilitate the ring-opening polymerization process . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including spectral analysis and chromatography, are essential to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific substitution pattern and ring structure, which confer unique chemical and biological properties. Compared to other benzoxazine derivatives, it may exhibit enhanced thermal stability, mechanical strength, and bioactivity.
Properties
Molecular Formula |
C26H26N2O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O/c1-17(2)19-12-14-21(15-13-19)26-28-24(22-6-4-5-7-25(22)29-26)16-23(27-28)20-10-8-18(3)9-11-20/h4-15,17,24,26H,16H2,1-3H3 |
InChI Key |
HDYHUPWQSNOGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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